molecular formula C9H6BrN B027571 5-Bromoisoquinoline CAS No. 34784-04-8

5-Bromoisoquinoline

Cat. No. B027571
CAS RN: 34784-04-8
M. Wt: 208.05 g/mol
InChI Key: CYJZJGYYTFQQBY-UHFFFAOYSA-N
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Patent
US08058425B2

Procedure details

Add a solution of sodium nitrite (9.6 g, 139 mmol) in water (50 mL) cautiously to 5-aminoisoquinoline (20 g, 139 mmol) in hydrobromic acid (48%, 100 mL) at 0° C. Transfer this mixture to a vessel containing CuBr (25 g, 174 mmol) in hydrobromic acid (48%, 200 mL) at 75° C. After complete addition, stir the mixture at 75° C. for one hour, cool to room temperature and stir overnight. Place the mixture in an ice bath, add ice to the reaction mixture, and then add sodium hydroxide aqueous solution (20%, 250 mL). Filter the slurry and extract the filtrate with diethyl ether. Combine the solid and the extract sonicate for one hour in chloroform. Filter the suspension through a plug of Celite™, and concentrate the filtrate under reduced pressure. Subject the residue to silica gel chromatography, eluting with chloroform.
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
CuBr
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].N[C:6]1[CH:15]=[CH:14][CH:13]=[C:12]2[C:7]=1[CH:8]=[CH:9][N:10]=[CH:11]2.[OH-].[Na+].[BrH:18]>O>[Br:18][C:6]1[CH:15]=[CH:14][CH:13]=[C:12]2[C:7]=1[CH:8]=[CH:9][N:10]=[CH:11]2 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
9.6 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
20 g
Type
reactant
Smiles
NC1=C2C=CN=CC2=CC=C1
Name
Quantity
100 mL
Type
reactant
Smiles
Br
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
CuBr
Quantity
25 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
reactant
Smiles
Br
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
stir the mixture at 75° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After complete addition
TEMPERATURE
Type
TEMPERATURE
Details
cool to room temperature
STIRRING
Type
STIRRING
Details
stir overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
add ice to the reaction mixture
FILTRATION
Type
FILTRATION
Details
Filter the slurry
EXTRACTION
Type
EXTRACTION
Details
extract the filtrate with diethyl ether
CUSTOM
Type
CUSTOM
Details
the extract sonicate for one hour in chloroform
Duration
1 h
FILTRATION
Type
FILTRATION
Details
Filter the suspension through a plug of Celite™
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate under reduced pressure
WASH
Type
WASH
Details
eluting with chloroform

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC1=C2C=CN=CC2=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.